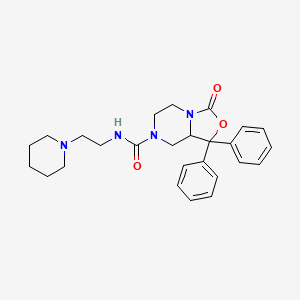

RTI-118

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDRYMIPIEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-177

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of RTI-177, a potent and selective dopamine reuptake inhibitor (DRI). The information presented herein is intended for a technical audience and consolidates data from key scientific literature to facilitate further research and development.

Introduction

RTI-177, with the chemical name 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane, is a synthetic phenyltropane derivative that has demonstrated high affinity and selectivity for the dopamine transporter (DAT).[1] As a dopamine reuptake inhibitor, RTI-177 blocks the reabsorption of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and enhanced dopaminergic neurotransmission.[2][3] This mechanism of action has positioned RTI-177 and related compounds as potential candidates for the treatment of various neurological and psychiatric disorders, including cocaine addiction.[1] This document details the synthetic route to RTI-177, its key chemical and pharmacological properties, and the general signaling pathway it modulates.

Chemical and Pharmacological Properties

RTI-177 is a synthetic stimulant drug belonging to the phenyltropane family.[1] It is structurally related to other well-characterized dopamine transporter inhibitors such as RTI-336, from which it differs only by the absence of a methyl group on the phenylisoxazole ring.[1]

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (1R,2S,3S,5S)-3-(4-chlorophenyl)-2-(3-phenyl-1,2-oxazol-5-yl)-8-methyl-8-azabicyclo[3.2.1]octane | |

| Molecular Formula | C23H23ClN2O | [1] |

| Molecular Weight | 378.9 g/mol | |

| Appearance | Likely a solid, specific details not widely published | |

| Solubility | Soluble in organic solvents, hydrochloride salt is soluble in water | [4] |

Pharmacological Data: Monoamine Transporter Binding Affinities

The primary pharmacological action of RTI-177 is the inhibition of the dopamine transporter. Its affinity for DAT, as well as for the serotonin transporter (SERT) and norepinephrine transporter (NET), has been characterized in radioligand binding assays.

| Compound | DAT IC50 (nM) | NET Ki (nM) | SERT Ki (nM) | DAT Selectivity (vs. NET) | DAT Selectivity (vs. SERT) | Reference |

| RTI-177 | 1.3 | 512.2 | 2457 | ~394-fold | ~1890-fold | [4] |

| Cocaine | ~100-500 | ~200-700 | ~300-800 | ~0.2-1-fold | ~0.1-0.6-fold | [5] |

Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Synthesis of RTI-177

The synthesis of RTI-177 and related 3β-phenyl-2β-isoxazolyl-tropanes generally starts from (-)-cocaine or its derivatives, proceeding through key intermediates such as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31).[6] A general synthetic scheme is outlined below, based on procedures reported for analogous compounds.[7]

Synthetic Workflow Diagram

Caption: General synthetic workflow for RTI-177.

Experimental Protocol (General Procedure)

The following is a generalized experimental protocol for the synthesis of 3β-aryl-2β-isoxazolyl-tropanes, adapted from the literature. Specific reaction conditions for RTI-177 may require optimization.

Step 1: Synthesis of 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-31)

-

To a solution of anhydroecgonine methyl ester in anhydrous diethyl ether at -45°C, a solution of 4-chlorophenylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere.

-

The reaction mixture is stirred at this temperature for a specified period and then quenched by the addition of trifluoroacetic acid.

-

The product is extracted, purified by column chromatography to yield 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester.

Step 2: Synthesis of 3β-(4-chlorophenyl)-2β-formyltropane

-

The methyl ester from the previous step is reduced to the corresponding alcohol, 3β-(4-chlorophenyl)-2β-hydroxymethyltropane, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

-

The resulting alcohol is then oxidized to the aldehyde, 3β-(4-chlorophenyl)-2β-formyltropane, using a mild oxidizing agent, for example, under Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). This aldehyde is often unstable and used immediately in the next step.

Step 3: Synthesis of 3β-(4-chlorophenyl)-2β-(3-phenylisoxazol-5-yl)tropane (RTI-177)

-

A solution of benzaldehyde oxime in anhydrous THF is treated with n-butyllithium at low temperature to form the dilithio salt.

-

The freshly prepared aldehyde from Step 2 is then added to this solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched and subjected to acidic workup (e.g., with hydrochloric acid) to facilitate the cyclization and formation of the isoxazole ring.

-

The final product, RTI-177, is purified by column chromatography.

Mechanism of Action and Signaling Pathway

As a dopamine reuptake inhibitor, RTI-177's primary mechanism of action is the blockade of the dopamine transporter (DAT).[3] This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal.[2] By inhibiting DAT, RTI-177 increases the concentration and residence time of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors.[2]

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[][9]

-

D1-like receptors are typically coupled to Gαs/olf proteins, and their activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[9]

-

D2-like receptors are generally coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[9] They can also modulate other signaling pathways, including those involving β-arrestin and Akt/GSK3.[]

The overall effect of RTI-177 is therefore an amplification of these downstream signaling cascades in dopaminergic pathways.

Dopamine Transporter Inhibition Signaling Pathway

Caption: Signaling pathway of dopamine transporter inhibition by RTI-177.

Conclusion

RTI-177 is a potent and selective dopamine reuptake inhibitor with a well-defined mechanism of action. The synthetic pathways to this and related phenyltropane analogs are established, providing a foundation for the generation of novel compounds with tailored pharmacological profiles. The high affinity and selectivity of RTI-177 for the dopamine transporter make it a valuable research tool for investigating the role of the dopaminergic system in health and disease, and a promising scaffold for the development of therapeutics for conditions such as substance use disorders. This guide provides a centralized resource of its core technical data to aid in these endeavors.

References

- 1. RTI-177 - Wikipedia [en.wikipedia.org]

- 2. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Synthesis and monoamine transporter binding properties of 2β-[3’-(substituted benzyl)isoxazol-5-yl]- and 2β-[3’-methyl-4’-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Vitro Characterization of RTI-118: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro characterization of RTI-118. Extensive investigation of the scientific literature reveals that this compound is consistently identified and characterized as a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2] Its primary pharmacological activity described in published studies revolves around its interaction with the NPSR and the subsequent behavioral effects, such as the reduction of cocaine self-administration in animal models.[3]

Crucially, a thorough search of the available scientific literature did not yield any specific quantitative data regarding the in vitro characterization of this compound at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Consequently, data on binding affinities (Kᵢ) or functional inhibition (IC₅₀) for this compound at these transporters are not available in the public domain.

Therefore, this guide will first summarize the known in vitro properties of this compound as an NPSR antagonist and then provide a detailed overview of the standard experimental protocols used for the in vitro characterization of compounds at monoamine transporters, which may serve as a valuable reference for researchers in the field.

In Vitro Characterization of this compound at the Neuropeptide S Receptor (NPSR)

The primary in vitro characterization of this compound has focused on its activity at the NPSR. It has been identified as a small-molecule antagonist of this receptor.[1] One study noted that at a concentration of 109 nM, this compound showed a reduction in antagonist potency at the NPS 107I variant of the receptor.[1]

While in vivo studies have demonstrated that this compound can decrease cocaine self-administration, this effect is attributed to its antagonism of the NPSR, which is involved in reward-related neurocircuitry.[3] There is no evidence to suggest this is due to a direct interaction with monoamine transporters.

General Methodologies for In Vitro Characterization at Monoamine Transporters

For researchers interested in the in vitro evaluation of compounds at DAT, SERT, and NET, the following sections detail the standard experimental protocols.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity for the target by the test compound.

Table 1: Summary of Radioligand Binding Assay Parameters for Monoamine Transporters

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Tissue Source | Striatum (rat, mouse, or primate) or cells expressing recombinant DAT | Frontal cortex, brainstem (rat, mouse), or cells expressing recombinant SERT | Frontal cortex, hippocampus (rat, mouse), or cells expressing recombinant NET |

| Radioligand | [³H]WIN 35,428, [¹²⁵I]RTI-55 | [³H]Citalopram, [³H]Paroxetine, [¹²⁵I]RTI-55 | [³H]Nisoxetine, [³H]Tomoxetine |

| Non-specific Binding | 10 µM GBR 12909 or 10 µM Cocaine | 10 µM Fluoxetine or 10 µM Imipramine | 10 µM Desipramine or 10 µM Maprotiline |

| Incubation Time | 60 - 120 minutes | 60 - 90 minutes | 60 - 120 minutes |

| Incubation Temperature | Room temperature or 4°C | Room temperature or 4°C | Room temperature or 4°C |

-

Membrane Preparation: Homogenize the chosen brain tissue or cells in an appropriate buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous neurotransmitters and other interfering substances. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of the test compound.

-

Determination of Non-specific Binding: A parallel set of tubes or wells containing a high concentration of a known non-labeled ligand (displacer) is included to determine non-specific binding.

-

Incubation: Incubate the plates for the specified time and temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Neurotransmitter uptake inhibition assays are functional assays that measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Table 2: Summary of Neurotransmitter Uptake Inhibition Assay Parameters

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Preparation | Striatal synaptosomes or cells expressing recombinant DAT | Cortical or brainstem synaptosomes or cells expressing recombinant SERT | Cortical or hippocampal synaptosomes or cells expressing recombinant NET |

| Substrate | [³H]Dopamine | [³H]Serotonin (5-HT) | [³H]Norepinephrine (NE) |

| Uptake Inhibitor | 10 µM GBR 12909 or 10 µM Nomifensine | 10 µM Fluoxetine or 10 µM Imipramine | 10 µM Desipramine or 10 µM Nisoxetine |

| Incubation Time | 5 - 15 minutes | 5 - 15 minutes | 10 - 20 minutes |

| Incubation Temperature | 37°C | 37°C | 37°C |

-

Synaptosome/Cell Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation, or use cultured cells stably or transiently expressing the transporter of interest.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle in a suitable buffer.

-

Initiation of Uptake: Initiate the uptake by adding the radiolabeled neurotransmitter substrate.

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Alternatively, for cell-based assays, the reaction can be stopped by aspirating the medium and washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells or collect the filters and measure the accumulated radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that produces a 50% inhibition of the specific uptake of the radiolabeled neurotransmitter.

Signaling Pathways of Monoamine Transporters

Monoamine transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. Their inhibition leads to an accumulation of neurotransmitters, which then have prolonged effects on postsynaptic receptors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]

- 3. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of RTI-118: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain comprehensive quantitative pharmacokinetic and metabolism data for the neuropeptide S receptor (NPSR) antagonist, RTI-118. While in vivo studies have demonstrated its efficacy in animal models, specific parameters such as half-life, peak plasma concentration, and detailed metabolic pathways have not been published. This guide summarizes the available information and presents generalized experimental protocols and data structures relevant to the study of compounds like this compound.

Introduction

This compound is a potent and selective small-molecule antagonist of the neuropeptide S receptor (NPSR). It has been investigated for its therapeutic potential in treating substance use disorders, particularly cocaine addiction. In vivo studies in rats have shown that this compound can decrease cocaine self-administration and prevent relapse to drug-seeking behavior, indicating its promise as a pharmacological treatment. Despite these behavioral studies, a detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is not available in the public domain.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound are not currently published. The tables below are structured to present such data clearly, should it become available.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | Symbol | Value (Unit) |

| Half-Life | t½ | Data not available |

| Peak Plasma Concentration | Cmax | Data not available |

| Time to Peak Concentration | Tmax | Data not available |

| Area Under the Curve | AUC | Data not available |

| Volume of Distribution | Vd | Data not available |

| Clearance | CL | Data not available |

Table 2: Brain Penetration of this compound in Rats (Hypothetical Data)

| Parameter | Value (Unit) |

| Brain-to-Plasma Ratio | Data not available |

| Peak Brain Concentration | Data not available |

| Time to Peak Brain Concentration | Data not available |

Metabolism

The metabolic fate of this compound has not been detailed in published literature. It is anticipated that, like many small molecule drugs, this compound undergoes hepatic metabolism. The primary routes of metabolism for similar compounds often involve oxidation, reduction, and hydrolysis, followed by conjugation reactions to facilitate excretion.

Table 3: Potential Metabolites of this compound (Hypothetical)

| Metabolite ID | Proposed Structure/Modification | Method of Identification |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound are not publicly available. The following are generalized methodologies that would typically be employed for such investigations.

Animal Studies

In vivo pharmacokinetic studies would likely be conducted in rodent models, such as Sprague-Dawley or Wistar rats, which have been used in the behavioral studies of this compound.

Protocol for a Single-Dose Pharmacokinetic Study in Rats:

-

Animal Model: Male Wistar rats (250-300g).

-

Drug Administration: A single dose of this compound is administered via a relevant route, such as intraperitoneal (i.p.) injection, which has been used in published behavioral studies.

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vessel or tail vein. Brain tissue may also be collected at these time points from separate groups of animals.

-

Sample Processing: Plasma is separated from blood by centrifugation. Brain tissue is homogenized. All samples are stored at -80°C until analysis.

-

Bioanalysis: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

In Vitro Metabolism

To investigate the metabolic pathways of this compound, in vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, human) would be conducted.

Protocol for In Vitro Metabolism in Liver Microsomes:

-

Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent like acetonitrile.

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for pharmacokinetic analysis and a potential signaling pathway involving the neuropeptide S receptor.

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Caption: A simplified diagram of the neuropeptide S receptor signaling pathway.

Conclusion

This compound remains a compound of significant interest for its potential in treating cocaine addiction. However, a comprehensive understanding of its pharmacokinetic and metabolic properties is crucial for its further development. The generation and publication of detailed ADME data will be essential for assessing its drug-like properties, predicting its behavior in humans, and designing safe and effective clinical trials. The frameworks provided in this guide offer a structure for the presentation and interpretation of such data once it becomes available.

The RTI Series of Phenyltropane Analogs: A Technical Guide to their Effects on the Dopamine Transporter

Disclaimer: Initial research into "RTI-118" and its effects on the dopamine transporter (DAT) has revealed that this compound is, in fact, a selective neuropeptide S receptor (NPSR) antagonist.[1] Scientific literature indicates a lack of direct interaction between this compound and the dopamine transporter.[2] It is presumed that the query intended to investigate the well-documented class of phenyltropane-based dopamine transporter inhibitors developed by the Research Triangle Institute (RTI), which are commonly designated with "RTI-" prefixes. This guide will, therefore, focus on the effects of these potent and widely researched RTI compounds on the dopamine transporter.

This technical guide provides a comprehensive overview of the interactions between various RTI-series compounds and the dopamine transporter. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and addiction medicine. The following sections detail the quantitative binding and functional data, experimental methodologies, and the underlying molecular interactions of these compounds with the DAT.

Quantitative Data on RTI Compound Interactions with the Dopamine Transporter

The following tables summarize the key quantitative data for several prominent RTI compounds that are known to inhibit the dopamine transporter. These compounds have been instrumental in the study of DAT function and have been explored as potential therapeutics for conditions such as cocaine addiction.

| Compound | Binding Affinity (Ki in nM) for DAT | Selectivity (DAT vs. SERT/NET) | Reference |

| RTI-55 | High-affinity site: 0.2 nM | Binds to both DAT and SERT | [Synapse, 1992][3] |

| Low-affinity site: 5.8 nM | |||

| RTI-76 | Irreversible inhibitor | Primarily DAT | [Brain Research, 2001][4] |

| RTI-83 | 55 nM | Serotonin-Dopamine Reuptake Inhibitor (SDRI) | [Wikipedia][5] |

| RTI-113 | Potent and selective DRI | Fully selective for DAT | [Synapse, 1998][6]; [Wikipedia][7] |

| RTI-121 | High-affinity site: 0.25 nM | Highly selective for DAT | [Journal of Neurochemistry, 1995][8] |

| Low-affinity site: 4.9 nM | |||

| RTI-126 | ~5 times more potent than cocaine | Binds to DAT, SERT, and NET | [Wikipedia][9] |

| RTI-336 | ~20 times the affinity of cocaine | Highly selective for DAT | [Wikipedia][10] |

| Compound | In Vivo Effects and Dopamine Transporter Occupancy | Reference |

| RTI-113 | Doses that inhibit cocaine self-administration in rats produce significant DAT occupancy.[6] At maximum response rates for self-administration, DAT occupancy was 94-99%.[11] | [Synapse, 1998][6][12]; [Synapse, 2001][11] |

| RTI-336 | A dose of 1.0 mg/kg resulted in approximately 90% DAT occupancy in rhesus monkeys.[13] Chronic administration was well-tolerated and altered motor activity and sleep patterns.[13] | [Psychopharmacology, 2012][13] |

Experimental Protocols

The characterization of RTI compounds' effects on the dopamine transporter has relied on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for the dopamine transporter.

-

Objective: To quantify the affinity of a test compound (e.g., an RTI analog) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Brain tissue homogenates from a region rich in dopamine transporters (e.g., striatum).

-

Radioligand with high affinity for DAT (e.g., [¹²⁵I]RTI-55, [¹²⁵I]RTI-121, or [³H]WIN 35,428).

-

Test compound (unlabeled RTI compound).

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare brain tissue membranes from the striatum of rodents or postmortem human brain tissue.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

After reaching equilibrium, the mixture is rapidly filtered to separate the bound from the free radioligand.

-

The radioactivity on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vitro Dopamine Uptake Assays

These experiments measure the functional effect of a compound on the dopamine transporter's ability to clear dopamine from the extracellular space.

-

Objective: To determine the potency (IC50) of a test compound in inhibiting the reuptake of dopamine into synaptosomes.

-

Materials:

-

Synaptosomes prepared from dopamine-rich brain regions.

-

[³H]Dopamine.

-

Test compound (RTI analog).

-

Scintillation counter.

-

-

Procedure:

-

Isolate synaptosomes from brain tissue.

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate dopamine uptake by adding a known concentration of [³H]Dopamine.

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

The amount of [³H]Dopamine taken up by the synaptosomes is measured by scintillation counting.

-

The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is calculated.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insight into the real-time effects of a drug.

-

Objective: To measure changes in extracellular dopamine concentrations in a specific brain region (e.g., nucleus accumbens) following the administration of an RTI compound.

-

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus for probe implantation.

-

High-performance liquid chromatography (HPLC) with electrochemical detection.

-

Experimental animals (e.g., rats, mice).

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

After a recovery period, perfuse the probe with an artificial cerebrospinal fluid.

-

Collect dialysate samples at regular intervals to establish a baseline of extracellular dopamine levels.

-

Administer the RTI compound (e.g., via intravenous or intraperitoneal injection).

-

Continue collecting dialysate samples to measure the drug-induced changes in dopamine concentration.

-

Analyze the dopamine content in the dialysate samples using HPLC with electrochemical detection.

-

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure dopamine transporter occupancy in the living brain.

-

Objective: To determine the percentage of dopamine transporters occupied by an RTI compound at a given dose.

-

Materials:

-

A PET scanner.

-

A radiotracer that binds to the dopamine transporter (e.g., [¹¹C]cocaine, [¹⁸F]FECNT).

-

Experimental subjects (nonhuman primates or humans).

-

-

Procedure:

-

Obtain a baseline PET scan by injecting the radiotracer and measuring its binding to the dopamine transporter.

-

Administer the RTI compound.

-

After a suitable time for the drug to distribute, perform a second PET scan with the same radiotracer.

-

The reduction in the binding of the radiotracer in the second scan reflects the occupancy of the dopamine transporter by the RTI compound.

-

The percentage of DAT occupancy is calculated by comparing the binding potential of the radiotracer before and after drug administration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the mechanism of action of RTI compounds at the dopamine transporter and a typical experimental workflow for their evaluation.

Caption: Mechanism of RTI compounds at the DAT.

Caption: Workflow for evaluating RTI compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RTI-76, an irreversible inhibitor of dopamine transporter binding, increases locomotor activity in the rat at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RTI-83 - Wikipedia [en.wikipedia.org]

- 6. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RTI-113 - Wikipedia [en.wikipedia.org]

- 8. Mapping dopamine transporters in the human brain with novel selective cocaine analog [125I]RTI-121 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RTI-126 - Wikipedia [en.wikipedia.org]

- 10. RTI-336 - Wikipedia [en.wikipedia.org]

- 11. Self-administration of cocaine and the cocaine analog RTI-113: relationship to dopamine transporter occupancy determined by PET neuroimaging in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter | RTI [rti.org]

- 13. Influence of chronic dopamine transporter inhibition by RTI-336 on motor behavior, sleep and hormone levels in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

RTI-118: A Neuropeptide S Receptor Antagonist as a Potential Pharmacotherapy for Cocaine Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cocaine use disorder remains a significant public health concern with no FDA-approved pharmacotherapy. Emerging preclinical evidence has identified the neuropeptide S (NPS) system as a promising target for addiction medicine. This whitepaper provides a comprehensive technical overview of RTI-118, a novel and selective NPS receptor (NPSR) antagonist, and its potential as a therapeutic agent for cocaine abuse. We consolidate preclinical efficacy data from key animal models of addiction, detail the experimental protocols used in these seminal studies, and visualize the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel treatment strategies for substance use disorders.

Introduction

The neurobiological mechanisms underlying cocaine addiction are complex, involving profound alterations in the brain's reward and stress systems. A key area of investigation is the role of neuropeptidergic systems in modulating the reinforcing effects of cocaine and the propensity for relapse. One such system that has garnered significant attention is the neuropeptide S (NPS) and its cognate receptor, the neuropeptide S receptor (NPSR), a G-protein coupled receptor.[1][2] Preclinical studies have demonstrated that central administration of NPS can reinstate drug-seeking behavior, suggesting that antagonism of the NPSR may represent a viable therapeutic strategy to prevent relapse.[2]

This compound is a potent and selective small-molecule NPSR antagonist that has shown promise in animal models of cocaine abuse.[3][4] It has been demonstrated to effectively reduce cocaine self-administration and attenuate reinstatement of cocaine-seeking behavior, highlighting its potential as a lead compound for the development of a novel pharmacotherapy for cocaine use disorder.[5][6]

Mechanism of Action: The Neuropeptide S System

The NPSR is a G-protein coupled receptor that, upon binding of its endogenous ligand NPS, activates multiple intracellular signaling cascades.[7][8] The receptor couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[7] This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) and mobilization of intracellular calcium (Ca2+), which in turn activate various downstream effectors such as protein kinase A (PKA) and Ca²⁺/calmodulin-dependent kinase II (CaMKII).[7] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing behaviors related to anxiety, arousal, and reward.[2][7]

This compound exerts its therapeutic effect by competitively binding to the NPSR and blocking the downstream signaling cascade initiated by NPS. By preventing NPS-mediated modulation of reward and stress circuits, this compound is hypothesized to dampen the reinforcing effects of cocaine and reduce the likelihood of relapse.

Pharmacology

Pharmacodynamics

This compound is a selective antagonist of the NPSR. In vitro studies have characterized its binding affinity and functional antagonism. While specific Ki or IC50 values from publicly accessible literature are limited, functional assays have determined a pA2 value, which is a measure of antagonist potency. A lower pA2 value was reported for this compound at the human NPSR-Asn107 variant (pA2 = 6.31) compared to another compound, indicating its antagonist properties.[9] It's also noted that this compound has a reduced antagonist potency at the NPS 107I variant.[10]

Table 1: Pharmacodynamics of this compound

| Parameter | Value | Receptor Variant | Assay Type | Reference |

| pA2 | 6.31 | hNPSR-Asn107 | In vitro functional assay | [9] |

| Potency | Reduced at this variant | NPS 107I | In vitro functional assay | [10] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolism, are not extensively reported in the available scientific literature. However, it has been noted that this compound possesses improved aqueous solubility compared to earlier NPSR antagonists like SHA-68, a property that is advantageous for in vivo studies.[6] Further research is required to fully characterize the pharmacokinetic profile of this compound.

Preclinical Efficacy in Models of Cocaine Abuse

The therapeutic potential of this compound has been evaluated in well-established rodent models of cocaine addiction. These studies have consistently demonstrated its efficacy in reducing cocaine-taking and cocaine-seeking behaviors.

Cocaine Self-Administration

In operant self-administration paradigms, where animals are trained to perform a response (e.g., lever press) to receive an intravenous infusion of cocaine, this compound has been shown to dose-dependently decrease cocaine intake.[5][6][11] Notably, at effective doses for reducing cocaine self-administration, this compound has minimal impact on responding for other rewards, such as food, suggesting a degree of selectivity for drug-related reward.[5][10]

Table 2: Effect of this compound on Cocaine Self-Administration in Rats

| Dose (mg/kg, i.p.) | Effect on Cocaine Self-Administration | Effect on Food-Maintained Responding | Reference |

| 5 - 30 | Dose-dependent, near complete elimination | Little to no effect at lower doses (10 and 20 mg/kg); small reduction at 30 mg/kg | [4][5][10] |

Reinstatement of Cocaine-Seeking Behavior (Relapse Model)

A critical measure of a potential anti-addiction medication is its ability to prevent relapse. In reinstatement models, after the self-administration behavior is extinguished (the response no longer delivers the drug), drug-seeking is reinstated by exposure to drug-associated cues, a stressor, or a priming injection of the drug. This compound has demonstrated efficacy in blocking reinstatement triggered by all three modalities.[5][6][11]

Table 3: Effect of this compound on Reinstatement of Cocaine-Seeking in Rats

| Reinstatement Trigger | This compound Dose (mg/kg, i.p.) | Effect | Reference |

| Conditioned Cues | 1 - 20 | Dose-dependent attenuation | [4][5] |

| Stress (Yohimbine) | 1 - 20 | Dose-dependent attenuation (significant at 10 and 20 mg/kg) | [6] |

| Cocaine Priming | 1 - 20 | Dose-dependent attenuation (significant at 10 and 20 mg/kg) | [6] |

Intracranial Self-Stimulation (ICSS)

The ICSS paradigm is used to assess the effects of drugs on brain reward function. Drugs of abuse like cocaine enhance the rewarding effects of electrical stimulation of brain reward pathways, reflected as a leftward shift in the frequency-rate curve. This compound has been shown to dose-dependently block this cocaine-induced facilitation of ICSS, further supporting its ability to counteract the rewarding effects of cocaine.[5][12]

Table 4: Effect of this compound on Cocaine-Induced Facilitation of ICSS in Rats

| This compound Dose (mg/kg, i.p.) | Effect on Cocaine (10 mg/kg) Facilitation of ICSS | Effect on ICSS Alone | Reference |

| 3.2 - 32 | Dose-dependent and complete blockade | Little to no effect | [5][12] |

Experimental Protocols

The following are generalized protocols for the key experiments cited in this whitepaper, based on established methodologies.

Animals

Studies typically use adult male Sprague-Dawley or Wistar rats, weighing 250-350g at the start of the experiments.[6][13] Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle, with food and water available ad libitum unless otherwise specified by the experimental design (e.g., food restriction for food-maintained responding).[13] All procedures are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Intravenous Catheterization Surgery

For self-administration studies, rats are surgically implanted with a chronic indwelling catheter into the right jugular vein under anesthesia.[13][14] The catheter tubing is passed subcutaneously to an exit point on the animal's back, where it is attached to a vascular access port.[13] Following surgery, animals are allowed a recovery period of at least 6 days, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.[13]

Cocaine Self-Administration and Reinstatement Protocol

-

Acquisition: Rats are placed in standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the indwelling catheter.[13] Responses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.75-1.0 mg/kg/infusion) paired with a discrete cue (e.g., illumination of the stimulus light).[13][14] Responses on the "inactive" lever have no programmed consequences. Sessions are typically 2-3 hours daily. Training continues until a stable pattern of responding is established.[13]

-

Extinction: Following the acquisition phase, extinction training begins. During extinction sessions, active lever presses no longer result in cocaine infusion or the presentation of the associated cue.[15][16] These sessions continue until responding on the active lever decreases to a predetermined low level.[3]

-

Reinstatement Testing: Once the extinction criterion is met, reinstatement tests are conducted. Different groups of animals are exposed to one of three relapse triggers:

-

Cue-Induced: Presentation of the cocaine-associated cues (e.g., stimulus light) contingent on an active lever press.[14]

-

Stress-Induced: Administration of a pharmacological stressor, such as yohimbine (an α2-adrenergic antagonist), prior to the session.[6][17]

-

Drug-Primed: A non-contingent, priming injection of cocaine is administered by the experimenter before the session.[3] this compound or vehicle is administered (e.g., intraperitoneally) 30 minutes prior to the reinstatement session.[6] The primary dependent measure is the number of presses on the active lever.

-

Intracranial Self-Stimulation (ICSS) Protocol

-

Surgery: Rats are surgically implanted with a bipolar electrode targeting the medial forebrain bundle.[5][18]

-

Training: Animals are trained to press a lever to receive a brief train of electrical stimulation. The frequency of the stimulation is varied across trials to generate a frequency-rate function.[5]

-

Drug Testing: Once stable baseline responding is established, the effects of cocaine with and without this compound pretreatment are assessed.[5] A typical session involves determining a baseline frequency-rate curve, followed by administration of this compound (or vehicle), and then administration of cocaine (or vehicle). A post-drug frequency-rate curve is then determined. The dependent measure is the leftward or rightward shift in the frequency-rate curve, indicating facilitation or inhibition of brain reward function, respectively.[5][19]

In Vitro Receptor Binding Assay Protocol

-

Cell Culture: CHO-K1 cells stably expressing the human NPSR are cultured in appropriate media.[20][21]

-

Radioligand Binding: Binding assays are performed using whole cells.[21] Cells are incubated with a radiolabeled NPSR ligand (e.g., [125I]-Neuropeptide S) in the presence of increasing concentrations of the test compound (this compound).[20][21]

-

Separation and Counting: After incubation, the cells are washed to separate bound from free radioligand. The amount of bound radioactivity is then quantified using a scintillation counter.[20]

-

Data Analysis: Competition binding data are analyzed to determine the IC50 (the concentration of the drug that inhibits 50% of specific binding), which can be used to calculate the binding affinity (Ki). Functional antagonism is typically assessed in calcium mobilization or cAMP accumulation assays.[20]

Clinical Studies

To date, there are no published clinical trials of this compound for the treatment of cocaine use disorder in humans. The development of this compound appears to be in the preclinical phase. Further research, including comprehensive toxicology and safety pharmacology studies, would be required before it can advance to human clinical trials.

Future Directions and Conclusion

The preclinical data accumulated to date strongly support the continued investigation of this compound and the broader class of NPSR antagonists as a novel therapeutic approach for cocaine use disorder. This compound has demonstrated robust efficacy in reducing cocaine's rewarding effects and preventing relapse in animal models.

Future research should focus on:

-

A full characterization of the pharmacokinetic profile of this compound.

-

Investigation of its efficacy in combination with behavioral therapies.

-

Evaluation of its potential for treating other substance use disorders.

-

Conducting the necessary safety and toxicology studies to enable progression to clinical trials.

References

- 1. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]

- 2. RTI-263, a biased neuropeptide S receptor agonist that retains an anxiolytic effect, attenuates cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reinstatement of drug-seeking behavior in rats [bio-protocol.org]

- 4. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]

- 5. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuropeptide S Receptor Stimulation Excites Principal Neurons in Murine Basolateral Amygdala through a Calcium-Dependent Decrease in Membrane Potassium Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 16. Cocaine but not natural reward self-administration nor passive cocaine infusion produces persistent LTP in the VTA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stress-Induced Reinstatement of Drug Seeking: 20 Years of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of chronic amphetamine treatment on cocaine-induced facilitation of intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

The Discovery and Development of RTI-118: A Technical Guide

An In-depth Examination of a Novel Neuropeptide S Receptor Antagonist for Substance Use Disorders

Introduction

RTI-118 is a novel, potent, and selective small-molecule antagonist of the neuropeptide S receptor (NPSR).[1][2][3][4] Initially developed as part of research into the neurobiology of reward and addiction, this compound has emerged as a significant pharmacological tool for investigating the role of the neuropeptide S (NPS) system in substance use disorders.[5] This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its preclinical evaluation in models of cocaine addiction.

Pharmacological Profile of this compound

This compound is chemically identified as 3-oxo-1,1-diphenyl-N-[2-(piperidin-1-yl)ethyl]-hexahydro-1H-[1][6]oxazolo[3,4-a]pyrazine-7-carboxamide.[2] Its primary mechanism of action is the blockade of the neuropeptide S receptor, a G-protein-coupled receptor involved in modulating arousal, anxiety, and reward-related behaviors.[5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| In Vitro | ||||

| NPSR Antagonist Potency (at NPS 107I variant) | 109 nM (reduction in potency) | [2][3] | ||

| In Vivo | ||||

| Effective Dose Range (cocaine self-administration) | 5-30 mg/kg (i.p.) | Rat | Self-Administration | [1][2][3] |

| Effective Dose Range (reinstatement of cocaine seeking) | 1-20 mg/kg (i.p.) | Rat | Reinstatement Model | [1] |

| Selectivity | More potent in reducing cocaine vs. food-maintained responding | Rat | Self-Administration | [1] |

Experimental Protocols

The preclinical evaluation of this compound has involved a range of sophisticated behavioral pharmacology and in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.[7][8] While specific binding data for this compound to NPSR is not detailed in the provided results, a general protocol for competitive binding assays is as follows:

-

Membrane Preparation: Membranes from cells expressing the NPSR are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled NPSR agonist (the "hot" ligand) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Bound and free radioligand are separated via filtration.[7]

-

Quantification: The amount of radioactivity trapped on the filters is measured.

-

Data Analysis: The data are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be derived.[7]

Drug Self-Administration Studies

Drug self-administration is a "gold standard" preclinical model for assessing the reinforcing effects of drugs and the potential of a compound to treat addiction.[9]

-

Surgical Preparation: Animals, typically rats, are surgically implanted with intravenous catheters for drug delivery.[10]

-

Training: Rats are trained to press a lever to receive an infusion of a drug, such as cocaine.[9][11] This is often done on a fixed-ratio (FR) schedule of reinforcement.[5]

-

Testing: Once stable responding is established, the effects of a test compound like this compound are evaluated. This compound is administered prior to the self-administration session.[2][3]

-

Data Collection: The primary dependent measure is the number of drug infusions earned. A reduction in lever pressing for the drug in the presence of the test compound, without a corresponding decrease in responding for a non-drug reinforcer (like food), suggests a specific effect on drug reward.[1]

Reinstatement of Drug-Seeking Behavior

This model is used to study relapse, a core feature of addiction.

-

Extinction: After self-administration training, drug-seeking behavior is "extinguished" by no longer providing the drug when the lever is pressed.

-

Reinstatement: Once responding is low, relapse is triggered by presenting drug-associated cues, a small "priming" dose of the drug, or a stressor.[1]

-

Testing: The ability of a compound like this compound to block this reinstated drug-seeking is assessed by administering it before the reinstatement test.[1][5]

Locomotor Activity Assessment

Locomotor activity is often measured to assess the general behavioral effects of a compound and to rule out sedation or motor impairment as a confounding factor in other behavioral tests.[12][13]

-

Apparatus: Animals are placed in an open-field arena equipped with infrared beams or a video tracking system to monitor movement.[12][14][15]

-

Acclimation: Animals are typically allowed a brief period to acclimate to the testing room.[12]

-

Testing: Following administration of the test compound or vehicle, the animal is placed in the arena, and various parameters of locomotor activity (e.g., distance traveled, rearing) are recorded for a set duration.[16]

Signaling Pathways and Experimental Workflows

Neuropeptide S Receptor Signaling

Neuropeptide S (NPS) binding to its receptor (NPSR), which is coupled to Gq and Gs proteins, leads to an increase in intracellular calcium and cAMP levels, respectively, resulting in increased neuronal excitability.[17] this compound acts as an antagonist at the NPSR, blocking these downstream effects.

Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR) and its antagonism by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The preclinical development pipeline for a compound like this compound involves a series of in vitro and in vivo experiments to establish its pharmacological profile and therapeutic potential.

Caption: A typical experimental workflow for the preclinical assessment of a compound like this compound for the treatment of substance use disorders.

Conclusion

This compound represents a significant advancement in the study of the neuropeptide S system and its role in addiction. As a potent and selective NPSR antagonist, it has demonstrated efficacy in preclinical models of cocaine abuse by reducing both the reinforcing effects of the drug and the reinstatement of drug-seeking behavior.[1][5] The data gathered from the experimental protocols outlined in this guide have been instrumental in establishing the pharmacological profile of this compound and highlighting the NPSR as a promising target for the development of novel therapeutics for substance use disorders. Further research will be necessary to fully elucidate its clinical potential.

References

- 1. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Neuropeptide S Receptor (NPSR) Antagonist | DC Chemicals [dcchemicals.com]

- 5. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]

- 11. Self-administration - Wikipedia [en.wikipedia.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 14. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]

- 17. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for RTI-118 Administration in Intracranial Self-Stimulation (ICSS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Intracranial self-stimulation (ICSS) is a widely utilized behavioral paradigm to investigate the neural mechanisms of reward and motivation. In this procedure, subjects learn to perform an operant response to receive electrical stimulation of specific brain regions, most notably the medial forebrain bundle (MFB). The rate of responding is considered a measure of the rewarding value of the stimulation. Drugs that enhance the rewarding effects of brain stimulation, such as psychostimulants, typically produce a leftward shift in the frequency-rate function, indicating that lower frequencies of stimulation are required to maintain the same level of responding. Conversely, drugs that attenuate reward processes may cause a rightward shift or a decrease in the maximal rate of responding.

RTI-118 is a novel and selective antagonist of the Neuropeptide S (NPS) receptor.[1][2][3] The NPS system is implicated in various physiological processes, including arousal, anxiety, and reward.[4][5][6] This document provides detailed application notes and protocols for the administration of this compound in ICSS studies, based on preclinical research in rats. The primary focus is on the use of this compound to probe the role of the NPS system in reward and to evaluate its potential as a therapeutic agent for substance use disorders.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound, alone and in combination with cocaine or methylenedioxypyrovalerone (MDPV), on ICSS behavior in rats. The data are derived from studies examining the effects of these compounds on the frequency-rate function of ICSS.

Table 1: Effects of this compound on ICSS When Administered Alone

| This compound Dose (mg/kg, i.p.) | Effect on ICSS | Notes |

| 3.2 - 32 | Little to no effect on overall ICSS rates. | At 10 mg/kg, a significant increase in ICSS was observed at a single frequency (1.9 log Hz). At 32 mg/kg, a significant decrease was noted at a single frequency (2.05 log Hz).[2] |

Table 2: Effects of this compound on Cocaine-Facilitated ICSS

| Pre-treatment (i.p.) | Treatment (i.p.) | Effect on Cocaine-Facilitated ICSS |

| Vehicle | Cocaine (1.0 - 10 mg/kg) | Dose-dependent leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2] |

| This compound (3.2 - 32 mg/kg) | Cocaine (10 mg/kg) | Dose-dependent blockade of cocaine-induced facilitation of ICSS.[1][2] |

Table 3: Effects of this compound on MDPV-Facilitated ICSS

| Pre-treatment (i.p.) | Treatment (i.p.) | Effect on MDPV-Facilitated ICSS |

| Vehicle | MDPV (3.2 mg/kg) | Leftward shift in the ICSS frequency-rate curve (facilitation of ICSS).[1][2] |

| This compound (32 mg/kg) | MDPV (3.2 mg/kg) | Failed to block MDPV-induced facilitation of ICSS.[1][2] |

Experimental Protocols

This section provides detailed methodologies for conducting ICSS studies with this compound administration.

Surgical Implantation of Electrodes

Objective: To surgically implant a stimulating electrode into the medial forebrain bundle (MFB) of rats.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Anesthesia machine with isoflurane

-

Stainless steel bipolar electrodes

-

Dental acrylic and stainless steel skull screws

-

Surgical drill

-

Post-operative analgesic (e.g., ketoprofen)

Procedure:

-

Anesthetize the rat with isoflurane (3% in oxygen for induction, 1-2% for maintenance).[7][8]

-

Secure the rat in the stereotaxic apparatus and ensure the skull is level.

-

Make a midline incision on the scalp to expose the skull.

-

Drill holes for the electrode and anchor screws at the appropriate stereotaxic coordinates. For the MFB, typical coordinates are: 2.8 mm posterior to bregma, 1.7 mm lateral to the midline, and 8.8 mm ventral to the skull surface.[7][8]

-

Slowly lower the electrode to the target depth.

-

Secure the electrode assembly to the skull using dental acrylic, anchored by the skull screws.

-

Administer a post-operative analgesic.

-

Allow the animal to recover for at least one week before behavioral training.[7][8]

Intracranial Self-Stimulation (ICSS) Training and Testing

Objective: To train rats to self-administer electrical brain stimulation and to assess the effects of this compound on this behavior.

Apparatus:

-

Operant conditioning chambers equipped with a response lever and a stimulator connected to the implanted electrode via a commutator.[7][8]

-

Computer with software to control stimulation parameters and record data.

Procedure:

-

Shaping:

-

Place the rat in the operant chamber.

-

Initially, deliver non-contingent stimulation to encourage the rat to approach the lever.

-

Gradually shape the lever-pressing response by rewarding successive approximations.

-

-

Frequency-Rate Determination:

-

Once the lever-press response is acquired, begin sessions where the frequency of stimulation is varied.

-

A typical session consists of multiple trials, with each trial presenting a different stimulation frequency in descending order (e.g., from 158 Hz to 56 Hz in 0.05 log unit steps).[7]

-

The primary dependent measure is the rate of lever pressing at each frequency.

-

-

Drug Administration:

-

Once stable baseline frequency-rate curves are established, drug testing can commence.

-

This compound is typically administered via intraperitoneal (i.p.) injection.[1][2]

-

For antagonist studies, administer this compound (e.g., 3.2-32 mg/kg, i.p.) a set time (e.g., 30 minutes) before the administration of a stimulating agent like cocaine (e.g., 10 mg/kg, i.p.).

-

The ICSS session begins after the administration of the final compound.

-

Data Analysis

Objective: To analyze the ICSS data to determine the effects of this compound.

Procedure:

-

For each rat, calculate the mean rate of responding at each stimulation frequency under baseline and drug conditions.

-

To facilitate comparisons across subjects, response rates can be normalized as a percentage of the maximum control rate (%MCR).[9][10]

-

Construct frequency-rate curves by plotting the mean response rate (or %MCR) as a function of stimulation frequency.

-

A leftward shift in the curve indicates a reward-enhancing effect, while a rightward shift suggests a reward-attenuating effect.

-

Statistical analysis, such as a two-way analysis of variance (ANOVA) with frequency and drug treatment as factors, can be used to determine the significance of any observed effects.[9]

Visualizations

Signaling Pathway

Caption: Neuropeptide S Receptor (NPSR) signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound administration in an ICSS paradigm.

References

- 1. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the neuropeptide S receptor antagonist this compound on abuse-related facilitation of intracranial self-stimulation produced by cocaine and methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antagonism of the neuropeptide S receptor with this compound decreases cocaine self-administration and cocaine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay of Intracranial Self-Stimulation (ICSS) [bio-protocol.org]

- 8. Intracranial self-stimulation (ICSS) [bio-protocol.org]

- 9. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Locomotor Activity Assessment with RTI-118

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). The NPS system is a key modulator of arousal, anxiety, and motivational processes. Neuropeptide S, the endogenous ligand for NPSR, has been shown to produce robust increases in locomotor activity. As an NPSR antagonist, this compound is a valuable pharmacological tool for investigating the role of the NPS system in regulating motor function and for evaluating its therapeutic potential in conditions characterized by psychomotor disturbances.

These application notes provide detailed protocols for assessing the effects of this compound on locomotor activity in rodents, guidance on data presentation, and a visualization of the underlying signaling pathway and experimental workflow. While direct dose-response data for this compound on locomotor activity is not extensively published, the provided protocols are based on established methods for NPSR antagonists and include illustrative data to guide experimental design.

Data Presentation

Quantitative data from locomotor activity studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups. The following table is an illustrative example of how to present data on the effect of this compound on NPS-stimulated locomotor activity.

Table 1: Illustrative Dose-Response Effect of this compound on NPS-Stimulated Locomotor Activity in Mice

| Treatment Group | Dose of this compound (mg/kg, i.p.) | Dose of NPS (nmol, i.c.v.) | Total Distance Traveled (meters ± SEM) in 30 min |

| Vehicle + aCSF | 0 | 0 | 50.5 ± 5.2 |

| Vehicle + NPS | 0 | 0.5 | 152.8 ± 12.1 |

| This compound + NPS | 1 | 0.5 | 115.3 ± 10.5* |

| This compound + NPS | 3 | 0.5 | 75.1 ± 8.9** |

| This compound + NPS | 10 | 0.5 | 55.4 ± 6.3*** |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + NPS group. Data are hypothetical and for illustrative purposes.

Signaling Pathway

The Neuropeptide S receptor (NPSR) is a G-protein coupled receptor (GPCR) that, upon binding of its ligand NPS, activates both Gs and Gq signaling pathways. This dual activation leads to an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, ultimately resulting in neuronal excitation and downstream physiological effects, including increased locomotor activity. This compound acts by competitively blocking the binding of NPS to the NPSR, thereby inhibiting these downstream signaling events.

Caption: NPSR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols describe the assessment of this compound's effect on spontaneous and NPS-stimulated locomotor activity in rodents using the open field test.

Protocol 1: Assessment of this compound on Spontaneous Locomotor Activity

Objective: To determine the effect of this compound alone on basal locomotor activity.

Materials:

-

This compound

-

Vehicle solution (e.g., 5% Tween 80 in sterile saline)

-

Rodents (mice or rats)

-

Open field apparatus (a square or circular arena with high walls, typically equipped with automated photobeam tracking or video analysis software)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes before the experiment.

-

Habituation to Open Field: Habituate each animal to the open field arena for 30-60 minutes one day prior to testing to reduce novelty-induced hyperactivity on the test day.

-

Drug Preparation: Prepare fresh solutions of this compound in the vehicle at the desired concentrations.

-

Drug Administration: Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg for mice or 1 ml/kg for rats. A range of doses (e.g., 1, 3, 10 mg/kg) should be tested.

-

Locomotor Activity Recording: 30 minutes after injection, place the animal in the center of the open field arena and record locomotor activity for a predefined period (e.g., 60 minutes).

-

Data Collection: Automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Protocol 2: Assessment of this compound on NPS-Stimulated Locomotor Activity

Objective: To determine the ability of this compound to antagonize the hyperlocomotor effects of Neuropeptide S.

Materials:

-

This compound

-

Neuropeptide S (NPS)

-

Vehicle for this compound (e.g., 5% Tween 80 in sterile saline)

-

Artificial cerebrospinal fluid (aCSF) for NPS

-

Rodents with indwelling intracerebroventricular (i.c.v.) cannulae

-

Open field apparatus

-

Syringes and needles for i.p. and i.c.v. injections

Procedure:

-

Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.

-

Drug Preparation: Prepare fresh solutions of this compound and NPS.

-

This compound Pretreatment: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or its vehicle 30 minutes before the i.c.v. injection.

-

NPS Administration: Administer NPS (e.g., 0.5 nmol in 1 µl aCSF for mice) or aCSF via the i.c.v. cannula.

-

Locomotor Activity Recording: Immediately after the i.c.v. injection, place the animal in the open field arena and record locomotor activity for 30-60 minutes.

-

Data Collection: Record the same parameters as in Protocol 1.

-

Data Analysis: Use a two-way ANOVA to analyze the data, with this compound treatment and NPS treatment as the main factors. Follow up with post-hoc tests to compare individual group differences.

Caption: Experimental Workflow for this compound Locomotor Assessment.

Application Notes and Protocols for RTI-118 in Studying Reinstatement of Drug-Seeking Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

RTI-118 is a potent and selective antagonist of the Neuropeptide S (NPS) receptor.[1] The NPS system is a key neuromodulatory pathway involved in regulating anxiety, arousal, and motivation. Preclinical research has demonstrated the significant role of the NPS system in the neurobiology of addiction. Specifically, antagonism of the NPS receptor has emerged as a promising strategy for mitigating drug-seeking and relapse behaviors. This compound has been shown to effectively decrease cocaine self-administration and, crucially, to attenuate the reinstatement of cocaine-seeking behavior triggered by various stimuli, including drug-associated cues, a priming dose of the drug, and stress.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical models of relapse, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound exerts its effects by blocking the Neuropeptide S (NPS) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, NPS, to its receptor (NPSR1) activates both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels. The downstream signaling cascade involves the activation of Protein Kinase A (PKA), Phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores, ultimately leading to neuronal excitation. By antagonizing this receptor, this compound prevents these downstream effects, thereby modulating the neurobiological circuits involved in reward and stress that contribute to drug-seeking behavior.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on the reinstatement of cocaine-seeking behavior as demonstrated in preclinical studies.

| Reinstatement Model | Inducing Stimulus | This compound Dose (mg/kg, i.p.) | Effect on Reinstatement of Drug-Seeking Behavior | Reference |

| Cue-Induced Reinstatement | Presentation of drug-associated cues (e.g., light and tone) | 1 - 20 | Dose-dependent reduction in lever pressing on the previously active lever. | Schmoutz et al., 2012 |

| Drug-Induced Reinstatement | Priming injection of cocaine (e.g., 10-15 mg/kg, i.p.) | 1 - 20 | Significant attenuation of cocaine-primed reinstatement of lever pressing. | Schmoutz et al., 2012 |

| Stress-Induced Reinstatement | Administration of a pharmacological stressor (e.g., yohimbine) | 1 - 20 | Blockade of yohimbine-induced reinstatement of drug-seeking behavior. | Schmoutz et al., 2012 |

Note: The quantitative data (mean number of lever presses ± SEM) for these studies would need to be extracted from the full text of the cited publication.

Experimental Protocols

Intravenous Catheterization Surgery for Rats

This protocol is essential for studies involving intravenous self-administration of drugs.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpels, forceps, scissors)

-

Catheter material (e.g., polyurethane tubing)

-

Suture material

-

Dental cement

-

Mesh for securing the catheter

-

Antibiotics and analgesics for post-operative care

Procedure:

-

Anesthetize the rat using an isoflurane-oxygen mixture.

-

Shave the surgical areas on the back and the ventral neck region.

-

Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.

-

Make a second small incision over the jugular vein.

-

Tunnel the catheter tubing subcutaneously from the back incision to the neck incision.

-

Carefully isolate the jugular vein and make a small incision.

-

Insert the catheter into the vein, advancing it towards the heart.

-

Secure the catheter in the vein with sutures.

-

Secure the external part of the catheter to the underlying mesh on the back using dental cement.

-

Close all incisions with sutures.

-

Administer post-operative analgesics and antibiotics as required.

-

Allow the animal to recover for at least 5-7 days before starting any behavioral experiments.

-

Flush the catheter daily with a heparinized saline solution to maintain patency.